molecular formula C14H13O3P B5985111 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide

2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide

Cat. No. B5985111
M. Wt: 260.22 g/mol
InChI Key: MDVSNHLHPIMHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide, also known as MDPO, is a chemical compound that has been of great interest to researchers due to its potential applications in various scientific fields. MDPO is a phosphine oxide derivative, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide is not fully understood, but it is believed to involve the formation of a complex with a metal ion, which then acts as a catalyst for various reactions. 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has also been shown to exhibit antioxidant properties, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide can inhibit the growth of cancer cells, and it has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide is its ease of synthesis and high purity yield. Additionally, 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has shown promising results as a catalyst and chiral ligand in various reactions. However, one limitation of 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide. One potential direction is to investigate its potential use as an anticancer agent, and to further understand its mechanism of action. Another direction is to explore its potential use as a catalyst in various reactions, and to optimize its catalytic activity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide, and to explore its potential use in other scientific fields.

Synthesis Methods

2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has been synthesized using various methods, including the reaction of 4-methylphenylmagnesium bromide with 2,3-dihydro-1,4-benzodioxin-2-one, followed by oxidation with m-chloroperbenzoic acid. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-one with 4-methylphenylphosphine oxide in the presence of trifluoroacetic acid. These methods have been optimized to yield high purity and high yield of 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide.

Scientific Research Applications

2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has been extensively studied for its potential applications in various scientific fields. One of the main applications of 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide is in the field of organic synthesis, where it has been used as a catalyst for various reactions. 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has also been studied for its potential use as a chiral ligand in asymmetric catalysis. Additionally, 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has been investigated for its potential use in the field of medicinal chemistry, where it has shown promising results as an anticancer agent.

properties

IUPAC Name

2-(4-methylphenyl)-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O3P/c1-11-6-8-12(9-7-11)18(15)10-16-13-4-2-3-5-14(13)17-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVSNHLHPIMHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P2(=O)COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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